9-(Aminomethyl)minocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Aminomethyl)minocycline is a derivative of minocycline, a second-generation tetracycline antibioticThe addition of the aminomethyl group at the 9-position enhances its antibacterial activity and broadens its spectrum of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Aminomethyl)minocycline involves several steps:
Initial Reaction: Minocycline is reacted with a hydroxymethylamide derivative to form 2,9-(methylamide-substituted) minocycline and 2-(methylamide-substituted) minocycline.
Formation of Intermediate: The 2,9-(methylamide-substituted) minocycline is then reacted with an amine or diamine to form a 9-aminomethyl tetracycline intermediate.
Final Reaction: The intermediate is reacted with an aldehyde in the presence of a reducing agent to form this compound.
Industrial Production Methods
The industrial production of this compound can be carried out using a semi-continuous or continuous flow process. This method allows for the efficient production of the compound without the need to isolate intermediate products between reaction steps .
Chemical Reactions Analysis
Types of Reactions
9-(Aminomethyl)minocycline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the aminomethyl group, leading to various substituted products.
Substitution: The aminomethyl group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve alkyl halides or other electrophilic reagents.
Major Products Formed
Scientific Research Applications
9-(Aminomethyl)minocycline has a wide range of scientific research applications:
Chemistry: It is used as a starting material for the synthesis of new tetracycline derivatives.
Biology: The compound is studied for its effects on bacterial resistance mechanisms and its potential to overcome these challenges.
Medicine: It is being investigated for its efficacy in treating bacterial infections, including those caused by resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).
Mechanism of Action
9-(Aminomethyl)minocycline exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This action inhibits the addition of new amino acids to the growing peptide chain, effectively halting bacterial growth . The compound’s unique structure allows it to evade common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins .
Comparison with Similar Compounds
Similar Compounds
Minocycline: The parent compound, which lacks the aminomethyl group at the 9-position.
Omadacycline: A first-in-class aminomethylcycline antibiotic with improved in vitro antimicrobial activity.
Uniqueness
9-(Aminomethyl)minocycline is unique due to its enhanced antibacterial activity and ability to overcome resistance mechanisms. The addition of the aminomethyl group at the 9-position distinguishes it from other tetracycline derivatives and contributes to its broad-spectrum efficacy .
Properties
Molecular Formula |
C24H30N4O7 |
---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-9-(aminomethyl)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
InChI |
InChI=1S/C24H30N4O7/c1-27(2)13-7-10(8-25)18(29)15-11(13)5-9-6-12-17(28(3)4)20(31)16(23(26)34)22(33)24(12,35)21(32)14(9)19(15)30/h7,9,12,17,29-30,33,35H,5-6,8,25H2,1-4H3,(H2,26,34)/t9-,12-,17-,24-/m0/s1 |
InChI Key |
YWZHIILVPBEDNQ-DMZCIERTSA-N |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=C(C(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=C(C(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)CN)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.